rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1690364-44-3
VCID: VC12029349
InChI: InChI=1S/C7H13NO3S.ClH/c9-7-5-1-8-2-6(7)4-12(10,11)3-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
SMILES: C1C2CS(=O)(=O)CC(C2O)CN1.Cl
Molecular Formula: C7H14ClNO3S
Molecular Weight: 227.71 g/mol

rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

CAS No.: 1690364-44-3

Cat. No.: VC12029349

Molecular Formula: C7H14ClNO3S

Molecular Weight: 227.71 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride - 1690364-44-3

Specification

CAS No. 1690364-44-3
Molecular Formula C7H14ClNO3S
Molecular Weight 227.71 g/mol
IUPAC Name (1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol;hydrochloride
Standard InChI InChI=1S/C7H13NO3S.ClH/c9-7-5-1-8-2-6(7)4-12(10,11)3-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
Standard InChI Key RXFLULQLWNEMQN-VPEOJXMDSA-N
Isomeric SMILES C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1.Cl
SMILES C1C2CS(=O)(=O)CC(C2O)CN1.Cl
Canonical SMILES C1C2CS(=O)(=O)CC(C2O)CN1.Cl

Introduction

rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a complex bicyclic compound featuring a unique structural framework that includes a hydroxyl group, a sulfur atom, and a nitrogen atom. This compound belongs to the class of azabicycloalkanes and is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in its structure.

Synthesis

The synthesis of rac-(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride primarily employs a tandem Mannich reaction. This method is advantageous as it simplifies the synthesis process and enhances the yield of the desired product. The reaction typically involves aromatic ketones, paraformaldehyde, and dimethylamine as starting materials under mild conditions.

Synthesis Steps

  • Starting Materials: Aromatic ketones, paraformaldehyde, and dimethylamine.

  • Reaction Conditions: Mild conditions.

  • Method: Tandem Mannich reaction.

Biological and Chemical Reactions

The compound can participate in various chemical reactions due to its unique structure. Its bicyclic framework allows it to interact effectively with specific molecular targets within biological systems, such as enzyme active sites or receptor binding pockets, thereby modulating their activity.

Potential Applications

  • Biological Studies: The compound's structure makes it an interesting subject for synthetic and biological studies.

  • Pharmacological Potential: Its ability to interact with biological targets suggests potential pharmacological applications.

Future Directions

  • In-depth Biological Studies: Further research is needed to explore the compound's biological activity and potential applications.

  • Structure Optimization: Modifications to the compound's structure could enhance its interactions with biological targets.

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